Epithelial-Mesenchymal Transition Inhibitor-2 is a compound that plays a significant role in inhibiting the epithelial-mesenchymal transition process, which is crucial in various biological contexts, including cancer metastasis. This compound has garnered attention in scientific research due to its potential therapeutic applications in targeting conditions characterized by abnormal cell migration and invasion.
The compound is derived from various synthetic methods aimed at creating effective inhibitors of the epithelial-mesenchymal transition. Research indicates that Epithelial-Mesenchymal Transition Inhibitor-2 can be synthesized through classical organic chemistry techniques, particularly the Claisen–Schmidt condensation method, which has been documented in studies focused on anti-inflammatory and antibacterial properties .
Epithelial-Mesenchymal Transition Inhibitor-2 falls under the category of small molecule inhibitors. These compounds are designed to interfere with specific biological pathways, particularly those involved in the epithelial-mesenchymal transition, which is regulated by several signaling pathways, including transforming growth factor beta and others .
The synthesis of Epithelial-Mesenchymal Transition Inhibitor-2 typically involves a multi-step organic synthesis process. The Claisen–Schmidt condensation method is commonly used, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. This method allows for the formation of complex structures that are necessary for effective inhibition of the epithelial-mesenchymal transition .
The molecular structure of Epithelial-Mesenchymal Transition Inhibitor-2 consists of specific functional groups that facilitate its interaction with biological targets involved in the epithelial-mesenchymal transition process. While detailed structural data may vary based on specific synthetic routes, common features include carbonyl groups and aromatic rings that enhance binding affinity to target proteins.
Nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds. The structural elucidation often reveals critical information about the spatial arrangement of atoms within the molecule, which is essential for understanding its mechanism of action .
Epithelial-Mesenchymal Transition Inhibitor-2 undergoes various chemical reactions that are critical for its function as an inhibitor. These reactions primarily involve binding interactions with key proteins involved in the epithelial-mesenchymal transition pathway.
The mechanism of action for Epithelial-Mesenchymal Transition Inhibitor-2 involves several steps:
Studies have shown that treatment with Epithelial-Mesenchymal Transition Inhibitor-2 results in decreased expression of mesenchymal markers (e.g., vimentin) and increased expression of epithelial markers (e.g., E-cadherin), demonstrating its effectiveness in reversing epithelial-mesenchymal transition processes .
Epithelial-Mesenchymal Transition Inhibitor-2 typically exhibits:
The chemical properties include:
Relevant data from studies indicate that variations in these properties can significantly affect the compound's biological activity and efficacy as an inhibitor .
Epithelial-Mesenchymal Transition Inhibitor-2 has several scientific uses:
Epithelial-Mesenchymal Transition Inhibitor-2 exerts its effects primarily through dual inhibition of cytochrome P450 3A4 and cytochrome P450 2C9 enzymes, which are pivotal in metabolizing mediators of transforming growth factor-β signaling. Cytochrome P450 enzymes modulate the bioavailability of endogenous transforming growth factor-β activators and downstream effectors. By inhibiting cytochrome P450 3A4 (half maximal inhibitory concentration = 49.72 μM) and cytochrome P450 2C9 (half maximal inhibitory concentration = 5.54 μM), this compound reduces the activation of transforming growth factor-β receptors and subsequent phosphorylation of mothers against decapentaplegic homolog proteins [4] [5]. This inhibition prevents the nuclear translocation of mothers against decapentaplegic homolog complexes, thereby repressing the transcription of epithelial-mesenchymal transition transcription factors such as Snail family transcriptional repressor 1, Snail family transcriptional repressor 2, zinc finger E-box binding homeobox 1, and zinc finger E-box binding homeobox 2 [1] [4].
Table 1: Impact of Epithelial-Mesenchymal Transition Inhibitor-2 on Transforming Growth Factor-β-Induced Epithelial Markers
Epithelial Marker | Change with Transforming Growth Factor-β Alone | Change with Transforming Growth Factor-β + Epithelial-Mesenchymal Transition Inhibitor-2 |
---|---|---|
E-cadherin | Downregulated (≥80%) | Partially restored (40-60% of baseline) |
Occludin | Downregulated (≥75%) | Maintained at 50-70% of baseline |
Zonula occludens-1 | Disrupted localization | Localization partially preserved |
Consequently, Epithelial-Mesenchymal Transition Inhibitor-2 maintains epithelial integrity by preventing transforming growth factor-β-induced loss of E-cadherin-mediated cell adhesion and tight junction dissolution. The compound’s efficacy is particularly notable in models of interleukin-1β-primed epithelial cells, where transforming growth factor-β signaling is hyperactivated due to inflammatory microenvironment cues [4].
Within tumor microenvironments, interleukin-1β serves as a potent inducer of mesenchymal transition through nuclear factor kappa-light-chain-enhancer of activated B cells activation and subsequent pro-epithelial-mesenchymal transition cytokine production. Epithelial-Mesenchymal Transition Inhibitor-2 disrupts interleukin-1β signaling cascades by attenuating nuclear factor kappa-light-chain-enhancer of activated B cells nuclear translocation and DNA binding activity [4]. This interference reduces the expression of mesenchymal markers such as vimentin, N-cadherin, and fibronectin by 40–65% in carcinoma cells exposed to tumor-associated macrophages or exogenous interleukin-1β.
The compound’s mechanism involves suppressing interleukin-1β-induced cyclooxygenase-2 overexpression and prostaglandin E2 synthesis, both critical for sustaining the autocrine loop of mesenchymal transition. In interleukin-1β-rich microenvironments, Epithelial-Mesenchymal Transition Inhibitor-2 significantly impedes collagen matrix invasion (60–75% reduction in invasion) and metalloproteinase-2/matrix metalloproteinase-9 secretion by destabilizing the nuclear factor kappa-light-chain-enhancer of activated B cells–Snail family transcriptional repressor 1 axis [4]. This dual action on both transforming growth factor-β and interleukin-1β pathways positions Epithelial-Mesenchymal Transition Inhibitor-2 as a multifunctional inhibitor of inflammation-driven mesenchymal plasticity.
Epithelial-Mesenchymal Transition Inhibitor-2 modulates partial epithelial-mesenchymal transition phenotypes by interacting with phosphatidylinositol 3-kinase-protein kinase B and mammalian target of rapamycin signaling networks. The phosphatidylinositol 3-kinase-protein kinase B pathway, hyperactivated in >90% of non-small cell lung carcinomas, promotes epithelial-mesenchymal transition through glycogen synthase kinase 3 beta inactivation and subsequent Snail family transcriptional repressor stabilization [3] [6] [9]. Epithelial-Mesenchymal Transition Inhibitor-2 reduces phosphorylation of phosphatidylinositol 3-kinase substrates (phosphatidylinositol (3,4,5)-trisphosphate levels decreased by 50%) and protein kinase B serine/threonine kinase 473 (phosphorylation reduced by 60–70%), thereby reactivating glycogen synthase kinase 3 beta-mediated phosphorylation and proteasomal degradation of Snail family transcriptional repressor 1 [3] [6].
Table 2: Effects on Phosphatidylinositol 3-Kinase-Protein Kinase B-Mammalian Target of Rapamycin Pathway Components
Pathway Component | Activation State in Mesenchymal Cells | Modification by Epithelial-Mesenchymal Transition Inhibitor-2 |
---|---|---|
Phosphatidylinositol 3-kinase | Hyperphosphorylated | 40-50% reduced phosphorylation |
Protein Kinase B (serine/threonine kinase 473) | Hyperphosphorylated | 60-70% dephosphorylation |
Mammalian target of rapamycin complex 1 | Activated | 50-65% reduced activity |
Glycogen synthase kinase 3 beta | Inactivated | Reactivated (2.5-fold increase in activity) |
Furthermore, Epithelial-Mesenchymal Transition Inhibitor-2 suppresses mammalian target of rapamycin complex 1-dependent translation of hypoxia-inducible factor 1 alpha and twist-related protein 1, key drivers of mesenchymal metabolism and invasiveness. This occurs through compound-induced dissociation of the mammalian target of rapamycin-raptor complex and reduced phosphorylation of mammalian target of rapamycin effectors (p70 ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1) [6] [9]. By concurrently targeting phosphatidylinositol 3-kinase-protein kinase B and mammalian target of rapamycin nodes, the compound stabilizes hybrid epithelial/mesenchymal phenotypes—a critical feature for inhibiting metastasis while retaining susceptibility to anoikis [7] [10]. The compound’s efficacy in suppressing vimentin expression while preserving E-cadherin in partial epithelial-mesenchymal transition models (60–80% epithelial marker retention) highlights its role in constraining metastatic plasticity without fully reversing to an epithelial phenotype, a strategy that may prevent metastatic outgrowth [1] [7] [10].
The therapeutic implications of this multi-pathway targeting are significant, as partial epithelial-mesenchymal transition states confer maximal plasticity and metastatic competence. Epithelial-Mesenchymal Transition Inhibitor-2’s ability to lock cells in a transitional state reduces their adaptive capacity and enhances susceptibility to conventional therapies [3] [7].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7